Ethyl 8-chlorooctanoate
Overview
Description
Ethyl 8-chlorooctanoate is a compound with the molecular formula C10H19ClO2 . It is a colorless to light yellow liquid that has a sweet, fruity odor . The compound is also known by other names such as 8-Chloro-octanoic acid ethyl ester and Octanoic acid, 8-chloro-, ethyl ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-hydroxy-8-chlorooctanoic acid ethyl ester with chlorinated reagent solid phosgene in dichloroethane. The reaction is carried out in the presence of N, N-dimethyl benzyl amine as the acid-binding agent .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI stringInChI=1S/C10H19ClO2/c1-2-13-10 (12)8-6-4-3-5-7-9-11/h2-9H2,1H3
. The compound has a molecular weight of 206.71 g/mol . The Canonical SMILES representation of the compound is CCOC (=O)CCCCCCCCl
. Physical and Chemical Properties Analysis
This compound has a boiling point of 268°C and a melting point of -62°C . The compound has a molecular weight of 206.71 g/mol . It is a colorless to light yellow liquid with a sweet, fruity odor .Scientific Research Applications
Applications in Liquid Crystal Displays : A study by Bojinov and Grabchev (2003) focused on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes. These compounds show high potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Carcinogenicity Studies : A paper by Baan et al. (2007) discusses the carcinogenicity of alcoholic beverages and ethyl carbamate (urethane), noting a higher risk for liver cancer in men than in women (Baan et al., 2007).
Biodiesel Production Enhancement : Negm et al. (2019) explored the use of a heterogeneous polymer-heteropoly acid nanocatalyst, Cat-8C, in biodiesel production. This catalyst improves the process by enhancing the transport of reactants and products, with a durability of up to 7 cycles (Negm et al., 2019).
Phototransformation Studies : Choudhury, Bhattacharya, and Dureja (2007) studied the phototransformation of chlorimuron-ethyl on maize leaf surfaces, which can cause de-esterification and potentially reduce the herbicide's effectiveness (Choudhury, Bhattacharya, & Dureja, 2007).
Sustainability in Chemical Research : Patel et al. (2015) discussed the importance of sustainability metrics in guiding chemical research towards long-term societal goals. Their study specifically focuses on the catalytic production of higher alcohols from ethanol (Patel et al., 2015).
Biosynthesis of Chiral Drugs : A study by Ye, Ouyang, and Ying (2011) presented the biosynthesis of (S)-CHBE using novel carbonyl reductases in yeast, showing potential for industrial production of chiral drugs with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).
Properties
IUPAC Name |
ethyl 8-chlorooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHPPZMCJLFGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462996 | |
Record name | Ethyl 8-chlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105484-55-7 | |
Record name | Octanoic acid, 8-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105484-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-chlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, 8-chloro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.